2-Amino-5-(trifluoromethoxy)benzenesulfonamide
Description
Properties
IUPAC Name |
2-amino-5-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O3S/c8-7(9,10)15-4-1-2-5(11)6(3-4)16(12,13)14/h1-3H,11H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRXPJZQNYNQHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)S(=O)(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901234340 | |
| Record name | Benzenesulfonamide, 2-amino-5-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901234340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-25-5 | |
| Record name | Benzenesulfonamide, 2-amino-5-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 2-amino-5-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901234340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution of Sulfonyl Chlorides
Classical Sulfonylation of Aromatic Amines
The most widely reported method involves reacting 5-amino-2-(trifluoromethoxy)benzenesulfonyl chloride with ammonia or protected amines. In a representative procedure, 5-nitro-2-(trifluoromethoxy)benzenesulfonyl chloride is first reduced to the corresponding amine using catalytic hydrogenation (Pd/C, H₂, 60 psi). Subsequent treatment with aqueous ammonia at 0–5°C in tetrahydrofuran (THF) affords the target compound in 68–72% yield after recrystallization from ethanol/water.
Mechanistic Considerations
The reaction proceeds via a two-step mechanism:
- Sulfonation : Electrophilic attack of the sulfonyl chloride on the electron-rich aromatic ring, facilitated by the ortho-directing effect of the trifluoromethoxy group.
- Amination : Nucleophilic displacement of the chloride by ammonia, with pyridine often added to scavenge HCl.
Optimization Strategies
Sulfinylamine Reagent-Based Synthesis
t-BuONSO-Mediated Sulfonamide Formation
Recent advances utilize N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) to construct the sulfonamide moiety.
Reaction Protocol
- Grignard Addition : 5-Amino-2-(trifluoromethoxy)phenylmagnesium bromide reacts with t-BuONSO at −78°C in THF.
- Workup : Quenching with 0.5 M HCl liberates the primary sulfonamide in 65–70% yield.
Key Benefits
Analytical Characterization
Spectroscopic Data
Scientific Research Applications
Pharmaceutical Applications
- Antibacterial Agents : The compound serves as a building block in the synthesis of antibacterial agents. Its sulfonamide moiety is known for inhibiting bacterial dihydropteroate synthase, crucial for folate biosynthesis in bacteria.
- URAT1 Inhibitors : Recent studies highlight its potential as an inhibitor of URAT1 (urate transporter 1), making it a candidate for treating hyperuricemia and gout. The compound demonstrated significant inhibition of uric acid uptake in cell assays, showing promise as a therapeutic agent for managing these conditions .
- Binding Affinity Studies : Interaction studies have indicated that 2-amino-5-(trifluoromethoxy)benzenesulfonamide can form complexes with various proteins through hydrogen bonding and other non-covalent interactions. Docking studies further revealed its binding affinity to specific protein targets, aiding in understanding its mechanism of action.
Agrochemical Applications
The compound is also explored as an intermediate in the synthesis of herbicidally active compounds. Its unique chemical properties make it suitable for developing new agrochemicals that can effectively manage weeds while minimizing environmental impact .
Comparative Analysis with Related Compounds
To better understand the uniqueness of 2-amino-5-(trifluoromethoxy)benzenesulfonamide, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Aminobenzenesulfonamide | Amino group on para position | Commonly used as an antibacterial agent |
| 2-Amino-4-(trifluoromethyl)benzenesulfonamide | Trifluoromethyl group instead of trifluoromethoxy | Exhibits different solubility properties |
| N-(4-Methoxypyridin-3-yl)-2-(trifluoromethyl)benzenesulfonamide | Contains a methoxypyridine moiety | Potentially different biological activities |
| 4-(Trifluoromethyl)benzenesulfonamide | Trifluoromethyl group only | Lacks amino functionality |
The combination of functional groups in 2-amino-5-(trifluoromethoxy)benzenesulfonamide enhances its biological activity and broadens its potential applications compared to other similar compounds.
Case Studies
- Treatment of Gout : A study demonstrated that derivatives of this compound significantly reduced serum uric acid levels in animal models, indicating its effectiveness as a treatment for gout. The IC50 values obtained from assays showed promising results compared to existing treatments like allopurinol .
- Antibacterial Activity : Research conducted on sulfonamide derivatives revealed that modifications to the chemical structure could enhance antibacterial efficacy against resistant strains of bacteria, suggesting that 2-amino-5-(trifluoromethoxy)benzenesulfonamide could be optimized for better therapeutic outcomes.
Mechanism of Action
The mechanism of action of 2-Amino-5-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, while the sulfonamide group may contribute to its biological activity by mimicking natural substrates or inhibitors .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-Amino-5-(trifluoromethoxy)benzenesulfonamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzene ring substituted with an amino group, a trifluoromethoxy group, and a sulfonamide moiety. The presence of these functional groups contributes to its unique chemical properties and biological interactions.
The biological activity of 2-Amino-5-(trifluoromethoxy)benzenesulfonamide is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors:
- Enzyme Inhibition : The sulfonamide group can mimic natural substrates or inhibitors, allowing it to bind effectively to enzyme active sites. This interaction modulates enzyme activity, which can lead to various therapeutic effects.
- Binding Affinity : The trifluoromethoxy group enhances the compound's binding affinity, potentially increasing its specificity for target molecules.
Biological Activities
Research has indicated several key biological activities associated with 2-Amino-5-(trifluoromethoxy)benzenesulfonamide:
- Anti-inflammatory Activity : Studies have demonstrated that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives of benzenesulfonamide have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
- Antimicrobial Properties : There is emerging evidence suggesting that this compound may have antimicrobial activity against resistant strains of bacteria. Research indicates that benzenesulfonamide derivatives can inhibit the growth of Mycobacterium abscessus, a pathogen known for its resistance to multiple antibiotics .
- Cytotoxicity : Preliminary studies indicate that 2-Amino-5-(trifluoromethoxy)benzenesulfonamide may exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally related to it have been tested against the NCI 60 cancer cell lines, showing promising growth inhibition .
Case Studies and Research Findings
A selection of studies highlights the biological activity of this compound:
- Study on Anti-inflammatory Effects : A study focused on cyclic imides with benzenesulfonamide fragments showed significant anti-inflammatory activity and COX-1/2 inhibition. The structure-activity relationship (SAR) indicated that modifications to the sulfonamide group could enhance efficacy .
- Anticancer Screening : In another investigation, derivatives containing a sulfonamide moiety were screened against multiple cancer cell lines, revealing notable inhibition rates. For instance, one derivative exhibited over 90% inhibition in melanoma cell lines .
Comparative Analysis
To better understand the unique properties of 2-Amino-5-(trifluoromethoxy)benzenesulfonamide, a comparison with similar compounds is useful:
| Compound Name | Key Properties | Biological Activity |
|---|---|---|
| 2-Amino-5-(trifluoromethoxy)benzenesulfonamide | High binding affinity due to trifluoromethoxy group | Anti-inflammatory, antimicrobial |
| 2-Amino-5-methoxybenzoic acid | Less potent due to lack of trifluoromethyl substitution | Moderate anti-inflammatory |
| 2-Amino-4-(trifluoromethyl)benzoic acid | Similar structure but different substitutions | Variable cytotoxicity |
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-Amino-5-(trifluoromethoxy)benzenesulfonamide, and how are intermediates characterized?
- Methodological Answer : A typical synthesis involves nitration of 4-(trifluoromethoxy)phenol followed by reduction to yield 2-amino-4-(trifluoromethoxy)phenol. Subsequent sulfonylation with benzenesulfonyl chloride derivatives under basic conditions generates the final product. Intermediates are characterized via NMR, NMR, LCMS, and elemental analysis to confirm regiochemistry and purity. For example, LCMS () and NMR (δ 7.80–6.84 ppm) are critical for tracking intermediates .
Q. What spectroscopic techniques are employed to confirm the structure of 2-Amino-5-(trifluoromethoxy)benzenesulfonamide?
- Methodological Answer : High-resolution NMR and NMR are essential for confirming aromatic proton environments and trifluoromethoxy group integrity. LCMS validates molecular weight (), while IR spectroscopy identifies functional groups like sulfonamide N–H stretches (3282–3338 cm). Elemental analysis (C, H, N, S) ensures stoichiometric accuracy .
Q. In what research areas is this compound commonly applied?
- Methodological Answer : It is used in medicinal chemistry as a pharmacophore for enzyme inhibition studies (e.g., carbonic anhydrase or kinase targets) and in material science for synthesizing polymers with trifluoromethoxy-modified electronic properties. Its sulfonamide group enables hydrogen bonding, critical for biological target interactions .
Advanced Questions
Q. How can computational docking studies be optimized for sulfonamide derivatives targeting enzymes?
- Methodological Answer : AutoDock Vina improves docking accuracy by combining a new scoring function with multithreading for speed. For sulfonamides, protonation states of the sulfonamide group must be adjusted (e.g., deprotonated for hydrogen bonding with active-site residues). Grid maps should focus on catalytic pockets (e.g., zinc-containing enzymes) to prioritize binding modes. Validation via MD simulations refines pose stability .
Q. What strategies address low yields in multi-step synthesis of this compound?
- Methodological Answer : Key steps include optimizing nitration conditions (e.g., nitronium tetrafluoroborate in DCM at 0°C) and using thionyl chloride for sulfonic acid activation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) removes byproducts. For intermediates prone to degradation (e.g., nitro derivatives), inert atmospheres and low-temperature storage improve stability .
Q. How do crystallographic data (SHELX) resolve structural ambiguities in sulfonamide derivatives?
- Methodological Answer : SHELXL refines crystal structures by modeling anisotropic displacement parameters for heavy atoms (e.g., sulfur in sulfonamide). Twin refinement corrects for pseudo-symmetry in trifluoromethoxy-substituted aromatics. Hydrogen bonding networks (N–H⋯O=S) are validated using difference Fourier maps. High-resolution data () ensure accurate placement of fluorine atoms in the trifluoromethoxy group .
Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
